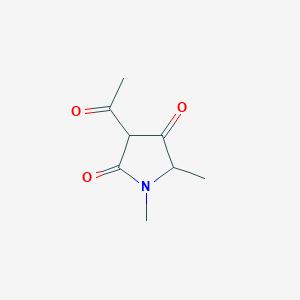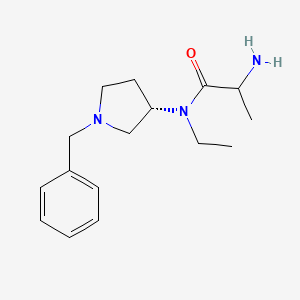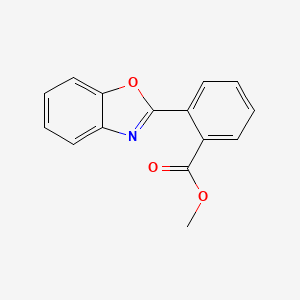
(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate: is a fluorinated organic compound with a molecular formula of C7H10FNO3. This compound is part of the pyrrolidine family, characterized by a five-membered lactam ring. The presence of a fluorine atom and an ethyl ester group makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilization of large-scale reactors to handle the starting materials and reagents.
Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and fluorinated compound development.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes like signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-Methyl 4-fluoro-5-oxopyrrolidine-2-carboxylate
- (2S,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylate
Uniqueness
- Fluorine Position : The position of the fluorine atom in (2S)-Ethyl 4-fluoro-5-oxopyrrolidine-2-carboxylate provides unique reactivity and interaction profiles.
- Ethyl Ester Group : The presence of the ethyl ester group differentiates it from similar compounds with methyl ester groups, affecting its solubility and reactivity.
Properties
CAS No. |
7682-55-5 |
|---|---|
Molecular Formula |
C7H10FNO3 |
Molecular Weight |
175.16 g/mol |
IUPAC Name |
ethyl (2S)-4-fluoro-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10FNO3/c1-2-12-7(11)5-3-4(8)6(10)9-5/h4-5H,2-3H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
InChI Key |
ACMAOSQLXDCZMK-AKGZTFGVSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(C(=O)N1)F |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



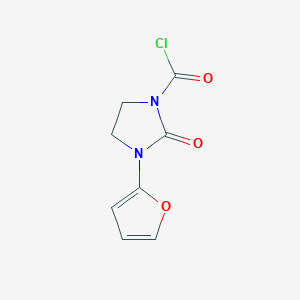

![2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)
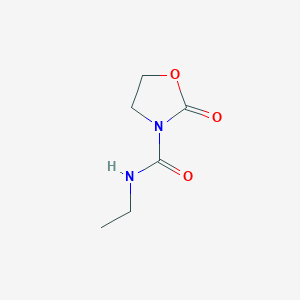

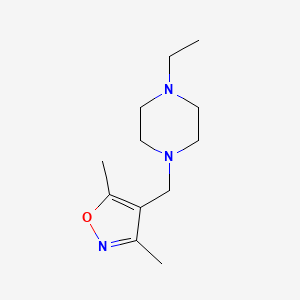
![1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)


![4-Ethylbenzo[d]oxazole-2-carbaldehyde](/img/structure/B12871718.png)
